molecular formula C18H23N5O2 B2762040 8-(Benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 300392-63-6

8-(Benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2762040
CAS RN: 300392-63-6
M. Wt: 341.415
InChI Key: ZORARNLXWGQBBV-UHFFFAOYSA-N
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Description

The compound “8-(Benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione” is a unique chemical with the linear formula C18H23N5O2 . It has a molecular weight of 341.416 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural and Geometrical Analysis

The molecular structure and geometry of similar compounds, such as 8-benzylamino purine derivatives, have been extensively studied. The typical geometry includes planar fused rings inclined at minimal angles, showcasing specific substituent conformations. These structural insights contribute to the understanding of molecular interactions and stability, relevant for designing molecules with desired biological activities (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Chemical Properties and Reactions

Research on purine-6,8-diones, which are structurally related to 8-(Benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione, provides insights into their ionization and methylation reactions. Understanding these chemical properties aids in the development of targeted chemical modifications, enhancing the compound's pharmacological potential or altering its biochemical interactions (Rahat, Bergmann, & Tamir, 1974).

Analgesic and Anti-inflammatory Potential

Studies have revealed the analgesic and anti-inflammatory properties of 8-methoxy purin derivatives, suggesting a promising avenue for the development of new analgesic and anti-inflammatory agents. The modification of the purine-2,6-dione structure, as seen in this compound, indicates potential therapeutic applications (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Metabolic Insights and Biological Activity

Research into the metabolism of similar compounds highlights the metabolic stability and biological activity of 9-substituted cytokinins, offering insights into how modifications like those in this compound could influence its biological effects and potential therapeutic applications (Fox, Sood, Buckwalter, & McChesney, 1971).

Synthesis and Characterization

The synthesis and characterization of new derivatives from similar compounds underline the methods for synthesizing and analyzing derivatives of this compound. These methodologies are crucial for developing novel compounds with potential therapeutic benefits (Abdul-Reda & Abdul-Ameer, 2018).

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not provide specific safety and hazard information . They note that the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for the study and application of this compound are not clear from the sources I found. It’s part of a collection of rare and unique chemicals provided to early discovery researchers , which suggests it may have potential for further study in various fields of research.

properties

IUPAC Name

8-(benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-12(2)9-10-23-14-15(22(3)18(25)21-16(14)24)20-17(23)19-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORARNLXWGQBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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